In Vitro Binding Potency: EG00229 vs. EG01377 in Cell-Based and Cell-Free Assays
EG00229 exhibits an IC50 of 8 μM for inhibition of radiolabeled 125I-VEGF-A binding to PAE/NRP1 cells. In a cell-free assay against the purified NRP1 b1 domain, its IC50 improves to 3 μM [1]. In contrast, the second-generation antagonist EG01377 demonstrates an IC50 of 0.609 μM (609 nM) against the NRP1-a1,b1 protein, representing a 4.9-fold increase in potency in the cell-free context [2]. While EG01377 is more potent, EG00229 remains the benchmark tool compound due to its extensive characterization and lower potency profile, which is advantageous for titration studies requiring partial inhibition or for assays where high-affinity binding may lead to non-specific effects.
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 8 μM (cell-based); 3 μM (cell-free) |
| Comparator Or Baseline | EG01377: 0.609 μM (cell-free) |
| Quantified Difference | EG01377 is ~4.9x more potent in the cell-free assay. |
| Conditions | PAE/NRP1 cell line (EG00229); Purified NRP1-a1,b1 protein (EG01377) |
Why This Matters
Understanding the potency difference is crucial for selecting the appropriate chemical probe for dose-response and target engagement studies; EG00229's lower potency may be preferred for certain functional assays.
- [1] Jarvis A, Allerston CK, Jia H, et al. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. J Med Chem. 2010;53(5):2215-2226. doi:10.1021/jm901755g View Source
- [2] Powell J, et al. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation. J Med Chem. 2018;61(9):4135-4154. doi:10.1021/acs.jmedchem.8b00210 View Source
